![molecular formula C25H18N2O B14249512 4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol CAS No. 313824-02-1](/img/structure/B14249512.png)
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol is a complex organic compound that features a quinoline core substituted with a naphthalene moiety and an amino group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene or quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Applications De Recherche Scientifique
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent and in the development of other therapeutic drugs.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mécanisme D'action
The mechanism of action of 4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to intercalate with DNA, potentially inhibiting the replication of cancer cells. The pathways involved often include signal transduction mechanisms that lead to apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-N’-(2-naphthalen-2-yl-quinolin-4-yl)-ethane-1,2-diamine: Similar in structure but with different functional groups.
4-Hydroxy-2-quinolones: Share the quinoline core but differ in the substitution pattern.
Quinolinyl-pyrazoles: Contain a quinoline moiety but are fused with a pyrazole ring.
Uniqueness
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol is unique due to its combination of a naphthalene and quinoline moiety with an amino group attached to a phenol ring. This unique structure imparts specific photophysical and chemical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
313824-02-1 |
|---|---|
Formule moléculaire |
C25H18N2O |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
4-[(2-naphthalen-2-ylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C25H18N2O/c28-21-13-11-20(12-14-21)26-25-16-24(27-23-8-4-3-7-22(23)25)19-10-9-17-5-1-2-6-18(17)15-19/h1-16,28H,(H,26,27) |
Clé InChI |
WPRSYWMNVDOMLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C(=C3)NC5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



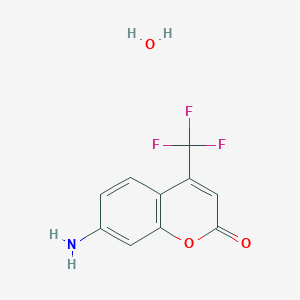
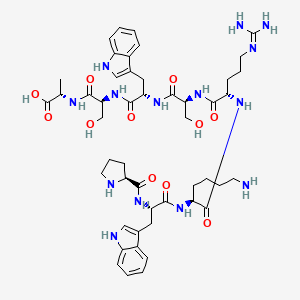
![Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-](/img/structure/B14249442.png)
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
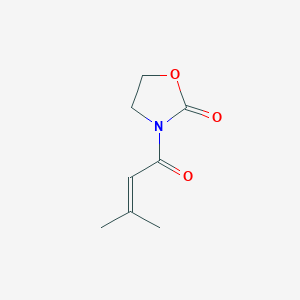

![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
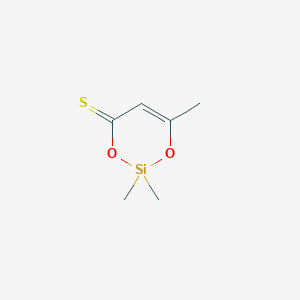
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)


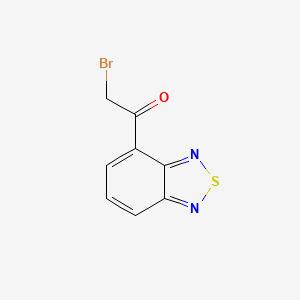
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
